2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions include the use of N-bromosuccinimide (NBS) and 1,3-diketones to generate the α-bromodiketones in situ .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It can be used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-benzo[b]thiophene
- 2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene
Uniqueness
2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific structural features, such as the presence of both thiazolo and triazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
769142-98-5 |
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Molecular Formula |
C21H18BrN3O2S |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(2-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18BrN3O2S/c1-2-3-12-27-17-7-5-4-6-15(17)13-18-20(26)25-21(28-18)23-19(24-25)14-8-10-16(22)11-9-14/h4-11,13H,2-3,12H2,1H3/b18-13+ |
InChI Key |
IWSXPGFYNRSZLG-QGOAFFKASA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2 |
Origin of Product |
United States |
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